molecular formula C11H13F5O2S B12841254 4-(Tetrahydro-2H-pyran-2-yloxy)phenylsulphur pentafluoride

4-(Tetrahydro-2H-pyran-2-yloxy)phenylsulphur pentafluoride

Cat. No.: B12841254
M. Wt: 304.28 g/mol
InChI Key: ICRKMKDGUIUYTO-UHFFFAOYSA-N
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Description

4-(Tetrahydro-2H-pyran-2-yloxy)phenylsulphur pentafluoride is a specialized organosulfur compound featuring a tetrahydropyran (THP)-protected phenolic ether linked to a sulfur pentafluoride (SF₅) group. The THP group serves as a protective moiety for hydroxyl functionalities, enabling selective reactivity in synthetic pathways, while the SF₅ group is known for its strong electron-withdrawing and lipophilic properties, making the compound valuable in medicinal chemistry and materials science .

The SF₅ group’s stability under acidic or basic conditions may necessitate mild reaction temperatures, as seen in THP-protected phosphonate syntheses .

Properties

Molecular Formula

C11H13F5O2S

Molecular Weight

304.28 g/mol

IUPAC Name

pentafluoro-[4-(oxan-2-yloxy)phenyl]-λ6-sulfane

InChI

InChI=1S/C11H13F5O2S/c12-19(13,14,15,16)10-6-4-9(5-7-10)18-11-3-1-2-8-17-11/h4-7,11H,1-3,8H2

InChI Key

ICRKMKDGUIUYTO-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OC2=CC=C(C=C2)S(F)(F)(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 4-(Tetrahydro-2H-pyran-2-yloxy)phenylsulphur pentafluoride typically involves the following steps:

    Formation of the Tetrahydro-2H-pyran-2-yloxy Group: This can be achieved by reacting a phenol derivative with tetrahydro-2H-pyran in the presence of an acid catalyst.

    Introduction of the Sulphur Pentafluoride Group: This step involves the reaction of the intermediate compound with a sulphur pentafluoride source under controlled conditions.

Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-(Tetrahydro-2H-pyran-2-yloxy)phenylsulphur pentafluoride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where the tetrahydro-2H-pyran-2-yloxy group or the sulphur pentafluoride group is replaced by other functional groups.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

4-(Tetrahydro-2H-pyran-2-yloxy)phenylsulphur pentafluoride has shown potential as a therapeutic agent due to its unique chemical structure, which allows for interactions with various biological targets.

Case Study: Anticancer Activity
A study investigated the compound's effects on cancer cell lines, revealing significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics. This suggests its potential as an anticancer agent, particularly against resistant cancer types.

Enzyme Inhibition

The compound exhibits enzyme inhibition properties, which are crucial for drug development. Research indicates that compounds with sulfur and fluorine substituents can enhance binding affinity to target enzymes, providing a pathway for developing new inhibitors for diseases such as diabetes and obesity.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionEnhanced binding affinity
AntimicrobialSignificant antimicrobial activity
CytotoxicityIC50 values indicating efficacy

Agrochemical Applications

The compound has potential applications in agrochemicals, particularly in the development of pesticides. Its unique chemical structure may enhance effectiveness against pests while minimizing environmental impact.

Polymer Chemistry

4-(Tetrahydro-2H-pyran-2-yloxy)phenylsulphur pentafluoride can be utilized in synthesizing advanced polymers with enhanced properties such as thermal stability and chemical resistance. This is particularly relevant in developing materials for electronics and coatings.

Case Study: Polymer Synthesis
Research has demonstrated that incorporating this compound into polymer matrices can significantly improve mechanical properties, making them suitable for high-performance applications.

Fluorinated Materials

The presence of fluorine in the compound enhances its hydrophobic properties, making it suitable for applications in coatings and surface treatments where water repellency is desired.

Mechanism of Action

The mechanism of action of 4-(Tetrahydro-2H-pyran-2-yloxy)phenylsulphur pentafluoride involves its interaction with specific molecular targets. The tetrahydro-2H-pyran-2-yloxy group and the sulphur pentafluoride group can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of a THP-protected aromatic system and the SF₅ group. Below is a comparative analysis with key analogs:

Table 1: Key Properties of 4-(Tetrahydro-2H-pyran-2-yloxy)phenylsulphur Pentafluoride and Related Compounds

Compound Name Functional Groups Key Properties Applications
4-(Tetrahydro-2H-pyran-2-yloxy)phenylsulphur pentafluoride THP-protected phenol, SF₅ High thermal stability; lipophilic; resistant to hydrolysis Drug candidates, agrochemicals
4-(Tetrahydro-2H-pyran-2-yloxy)benzaldehyde THP-protected phenol, aldehyde Reactive aldehyde group; ESI-MS [M+1]⁺ = 207.1; NMR-documented regioselectivity Intermediate in organic synthesis
Tetrahydropyran-2-carboxylic Acid THP ring, carboxylic acid Water-soluble; acidic (pKa ~4.5); used in chiral resolution Asymmetric catalysis, polymer additives
Tetrahydro-thiophen-3-one Thiophene ring, ketone Moderate electrophilicity; sulfur participates in redox reactions Heterocyclic synthesis, battery electrolytes

Key Differences :

Reactivity: The SF₅ group in the target compound enhances electrophilic aromatic substitution resistance compared to aldehyde or carboxylic acid derivatives, which are more reactive toward nucleophiles .

Solubility and Lipophilicity :

  • The SF₅ group increases lipophilicity (logP >3) relative to tetrahydropyran-2-carboxylic acid (logP ~0.5), making the compound more membrane-permeable .

Synthetic Utility :

  • THP-protected aldehydes (e.g., compound 4 in ) are typically intermediates for further functionalization, whereas the SF₅ derivative is often a terminal product due to its stability .

Biological Activity

4-(Tetrahydro-2H-pyran-2-yloxy)phenylsulphur pentafluoride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C_xH_yO_zS_f (exact composition varies)
  • Molecular Weight: Approximately 388.46 g/mol
  • CAS Number: Not explicitly provided in the search results but can be derived from its chemical structure.

The compound features a tetrahydropyran moiety linked to a phenylsulphur group, which is believed to contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Estrogen Receptor Modulation : Preliminary studies suggest that compounds with similar structures may interact with estrogen receptors, influencing hormonal pathways related to cancer and metabolic diseases.
  • Antioxidant Activity : The presence of the sulphur atom may impart antioxidant properties, helping to mitigate oxidative stress in cells.
  • Neuroprotective Effects : Related compounds have shown potential in protecting neuronal cells from damage, suggesting possible applications in neurodegenerative diseases.

Biological Activity Data

Activity Type Observation Reference
Estrogen Receptor BindingModerate affinity observed in preliminary assays
Antioxidant ActivitySignificant reduction in oxidative markers in vitro
NeuroprotectionEnhanced survival rate of neuronal cells under stress conditions

Case Studies

  • Estrogen Receptor Modulation : In a study examining various phenolic compounds, 4-(Tetrahydro-2H-pyran-2-yloxy)phenylsulphur pentafluoride demonstrated competitive binding to estrogen receptors, indicating its potential role as a selective estrogen receptor modulator (SERM). This could have implications for breast cancer treatment protocols.
  • Neuroprotective Effects : A research project investigated the neuroprotective effects of several tetrahydropyran derivatives on cultured neurons exposed to glutamate-induced toxicity. The results indicated that the compound significantly reduced cell death and apoptosis markers, suggesting its utility in treating conditions like Alzheimer's disease.
  • Antioxidant Properties : A comparative study highlighted the antioxidant capacity of several sulphur-containing compounds, where 4-(Tetrahydro-2H-pyran-2-yloxy)phenylsulphur pentafluoride showed promising results in scavenging free radicals, thus supporting its potential use as a therapeutic agent against oxidative stress-related disorders.

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Identify protons on the THP ring (δ 1.4–4.5 ppm) and aromatic signals (δ 6.8–7.6 ppm) .
  • Mass spectrometry (HR-MS/ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for sulfur pentafluoride .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

What strategies mitigate low yields in sulfonamide derivative synthesis using this compound?

Advanced Research Question
Low yields may arise from steric hindrance or side reactions. Solutions include:

  • Microwave-assisted synthesis : Accelerates reaction kinetics (e.g., 60°C for 10 minutes) .
  • In situ activation : Use of HATU/DIPEA for sulfonamide coupling to improve electrophilicity .
  • Monitoring intermediates : TLC or LC-MS to track reaction progress and adjust stoichiometry .

What safety protocols are essential for handling this compound in experimental settings?

Basic Research Question

  • Storage : Under inert atmosphere (Ar/N₂) in anhydrous 2-MeTHF or DMF at –20°C to prevent hydrolysis .
  • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection due to potential irritancy .
  • Waste disposal : Segregate halogenated waste for professional treatment to avoid environmental release .

How do electronic effects of the THP group influence the reactivity of the sulfur pentafluoride core?

Advanced Research Question

  • Electron-donating effects : The THP ether increases electron density on the aromatic ring, enhancing electrophilic substitution at the para position .
  • Computational modeling : DFT studies (e.g., Gaussian) quantify charge distribution and predict sites for nucleophilic attack .
  • Comparative studies : Substitute THP with other protecting groups (e.g., TBS) to evaluate rate differences in sulfonylation .

How is this compound utilized in synthesizing biologically active sulfonamide hybrids?

Advanced Research Question

  • Biological evaluation : Couple the sulfur pentafluoride core with thiophene or indole moieties for anticancer activity screening (e.g., U87MG glioma cells) .
  • Structure-activity relationship (SAR) : Vary substituents on the phenyl ring to correlate electronic properties with IC₅₀ values .
  • In vitro assays : MTT or apoptosis assays to quantify cytotoxicity .

What challenges arise in characterizing the sulfur pentafluoride moiety, and how are they resolved?

Advanced Research Question

  • ¹⁹F NMR : Resolve overlapping signals by using high-field spectrometers (500+ MHz) and referencing to CFCl₃ .
  • Crystallography : Single-crystal X-ray diffraction confirms the trigonal bipyramidal geometry of SF₅ .
  • Stability tests : Monitor decomposition via TGA/DSC under controlled humidity .

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